REACTION_SMILES
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[Br:1][c:2]1[n:3][c:4]([Br:8])[cH:5][cH:6][cH:7]1.[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[CH3:9][N:10]1[CH2:11][CH2:12][CH2:13][C:14]1=[O:15].[CH:25]([N:26]([CH2:27][CH3:28])[CH:29]([CH3:30])[CH3:31])([CH3:32])[CH3:33].[F:16][c:17]1[cH:18][c:19]([CH2:23][NH2:24])[cH:20][cH:21][cH:22]1>>[c:2]1([NH:24][CH2:23][c:19]2[cH:18][c:17]([F:16])[cH:22][cH:21][cH:20]2)[n:3][c:4]([Br:8])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1cccc(F)c1
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Name
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Type
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product
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Smiles
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Fc1cccc(CNc2cccc(Br)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |